molecular formula C21H16N2O3S2 B2508422 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898405-95-3

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2508422
CAS No.: 898405-95-3
M. Wt: 408.49
InChI Key: PRWHIFXCSVOMGB-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. Compounds based on the N-phenylacetamide scaffold, particularly those incorporating benzothiazole and sulfonyl motifs, are frequently investigated for their diverse biological activities . Similar benzothiazole-containing acetamides have been the subject of crystallographic studies to elucidate their solid-state properties, such as dihedral angles between aromatic systems and intermolecular interactions like N—H···O hydrogen bonding that influence crystal packing . The presence of both a benzenesulfonyl group and a 1,3-benzothiazole ring in a single molecule suggests potential as a versatile intermediate or precursor for developing protease inhibitors . Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical method development. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWHIFXCSVOMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminobenzothiazole attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Benzothiazole vs. Benzoxazole: Replacing the benzothiazole ring with a benzoxazole (e.g., 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide in ) alters electronic properties.
  • Thiazole vs. Benzothiazole: The compound 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces the benzothiazole with a simpler thiazole ring.

Substituents on the Acetamide Nitrogen

  • Aromatic vs. N-(3,4-Dimethoxyphenyl) Derivatives (): Methoxy groups introduce hydrogen-bonding capacity and polar surface area, improving solubility and target specificity .
  • Nitrogen-Containing Substituents : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () includes a methylpiperazine group, which introduces basicity and enhances water solubility, a critical factor for pharmacokinetics .

Sulfonyl vs. Sulfanyl Linkages

  • The benzenesulfonyl group in the target compound differs from sulfanyl (-S-) linkages in analogs like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide ().

Physicochemical and Crystallographic Insights

  • Crystallographic Data : The dichlorophenyl-thiazole analog () exhibits a twisted conformation (79.7° dihedral angle between aryl and thiazole rings), which may reduce π-π stacking interactions compared to planar benzothiazole derivatives .
  • Molecular Weight and Solubility :
    • The target compound’s molecular weight (~385 g/mol) is comparable to analogs like (328 g/mol), suggesting moderate bioavailability.
    • Piperazine-containing derivatives () have higher polar surface areas, enhancing solubility in aqueous media .

Biological Activity

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a benzenesulfonamide group that enhances its interaction with biological targets. The general structure can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.

  • Case Study : A study on related benzothiazole compounds demonstrated their ability to inhibit cell proliferation in breast cancer cells by inducing G2/M phase arrest and promoting apoptosis via the mitochondrial pathway.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds with this functional group have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways.

  • Research Findings : A comparative analysis of sulfonamide derivatives revealed that modifications in the benzothiazole structure significantly enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzothiazole derivatives reveals varying degrees of biological activity based on structural differences:

Compound NameBiological ActivityMechanism
Compound AHigh anticancerApoptosis induction
Compound BModerate antibacterialFolic acid synthesis inhibition
This compoundPotentially high anticancer and antimicrobialEnzyme inhibition, receptor modulation

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